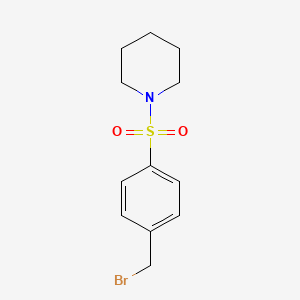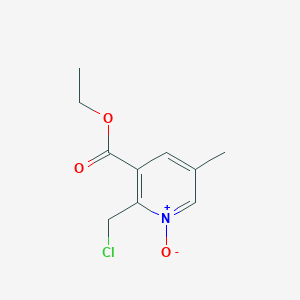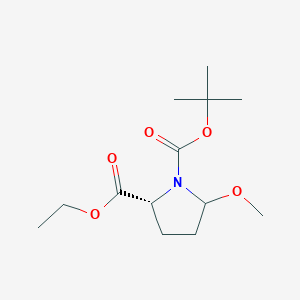![molecular formula C14H16N2O3 B13980424 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is a novel compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid typically involves multi-step organic synthesis. One common synthetic route includes the formation of the spiro ring system followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spiro ring and subsequent functionalization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. By inhibiting this enzyme, the compound can modulate various signaling pathways involved in cellular growth, differentiation, and metabolism . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is central to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with a similar ring structure but different functional groups.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A compound with a phenylethyl group, which imparts different chemical and biological properties.
Uniqueness
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and contributes to its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)12-9-14(19-16-12)5-7-15-8-6-14/h1-4,15H,5-9H2,(H,17,18) |
InChI-Schlüssel |
KQRJQUXXFRFZOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=NO2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)


![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)







